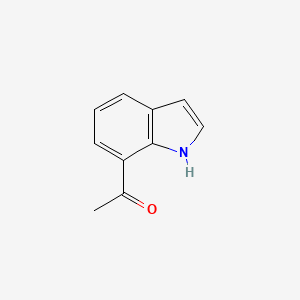

1-(1H-indol-7-yl)ethanone

Descripción general

Descripción

1-(1H-indol-7-yl)ethanone is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities, making it a crucial structure in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1H-indol-7-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of indole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method typically requires refluxing the reactants in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1H-indol-7-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-ethanol.

Substitution: Halogenated indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 1-(1H-indol-7-yl)ethanone serves as a building block for the synthesis of more complex indole derivatives. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties. The compound's reactivity can be modified by substituting various functional groups, enabling the creation of tailored molecules for specific applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for developing new antimicrobial agents. Studies have shown that indole derivatives can inhibit the growth of various pathogens, suggesting potential applications in treating infections caused by resistant strains of bacteria.

Anticancer Activity

The compound has been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest. The ability to modulate signaling pathways associated with cancer progression makes it a promising candidate for further research in oncology.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

One of the most significant applications of this compound is its role as a potential nonsteroidal anti-inflammatory drug (NSAID). It has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory response. By reducing the production of pro-inflammatory mediators such as prostaglandins, this compound may alleviate pain and inflammation associated with various conditions, including arthritis and other inflammatory diseases .

Drug Development

The compound is currently being explored in drug development programs aimed at creating new therapeutic agents. Its structural similarity to existing drugs allows researchers to utilize structure-activity relationship (SAR) studies to optimize its efficacy and safety profile. Computational studies have supported these efforts by predicting the compound's interactions with biological targets .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical stability and reactivity make it suitable for formulating various industrial chemicals.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of indole derivatives, including this compound, evaluated their cytotoxic effects against human cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in treated cells, highlighting its potential as an anticancer agent .

Case Study 2: COX-2 Inhibition Studies

Another research effort focused on synthesizing novel derivatives based on this compound and evaluating their COX-2 inhibitory activities. The findings demonstrated that certain derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs like indomethacin, suggesting a promising avenue for developing more effective anti-inflammatory medications .

Mecanismo De Acción

The mechanism of action of 1-(1H-indol-7-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

1-(1H-indol-3-yl)ethanone: Another indole derivative with similar chemical properties but different biological activities.

1-(1H-indol-5-yl)ethanone: Similar structure but with substitutions at different positions on the indole ring.

Uniqueness: 1-(1H-indol-7-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the ethanone group on the indole ring can affect the compound’s interaction with molecular targets, making it distinct from other indole derivatives .

Actividad Biológica

1-(1H-indol-7-yl)ethanone, also known as indole-7-ethanone, is a compound derived from indole, a bicyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

- Molecular Formula : C10H9NO

- CAS Number : 104019-20-7

- Structure : The compound features an indole moiety with an ethanone functional group, which is pivotal for its biological interactions.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that derivatives of indole can inhibit the proliferation of various cancer cell lines.

Case Studies

-

MCF-7 Breast Cancer Cells :

- A study demonstrated that certain indole derivatives exhibited significant antiproliferative effects against MCF-7 cells, with IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

- The mechanism involves destabilization of tubulin polymerization, leading to apoptosis in cancer cells .

- HeLa Cervical Cancer Cells :

Antimicrobial Activity

Indole derivatives have been recognized for their antimicrobial properties. The activity of this compound has been evaluated against various pathogens.

Research Findings

-

Fungal Inhibition :

- Studies indicate that compounds derived from this compound exhibit antifungal activity against strains such as Candida and Aspergillus, with minimum inhibitory concentrations (MICs) reported between 0.125 and 0.500 mg/mL .

- The mechanism of action may involve inhibition of microbial enzymes like tyrosinase, which is crucial for fungal growth .

- Bacterial Activity :

Anti-inflammatory Properties

Indoles are also known for their anti-inflammatory effects. The ethanone derivative has been implicated in reducing inflammation through various biochemical pathways.

The anti-inflammatory activity is thought to be mediated by the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in inflammatory diseases .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 Breast Cancer | 10–33 nM | Tubulin destabilization leading to apoptosis |

| HeLa Cervical Cancer | Not specified | Induction of cell cycle arrest | |

| Antifungal | Candida spp. | 0.125–0.500 mg/mL | Inhibition of tyrosinase |

| Aspergillus niger | Not specified | Disruption of metabolic pathways | |

| Anti-inflammatory | Various | Not specified | Inhibition of COX and pro-inflammatory cytokines |

Propiedades

IUPAC Name |

1-(1H-indol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCCDMOVSQLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548957 | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104019-20-7 | |

| Record name | 1-(1H-Indol-7-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104019-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.